molecular formula C8H10BrFN2 B2725012 1-(2-Bromo-4-fluorophenyl)ethylhydrazine CAS No. 1378879-36-7

1-(2-Bromo-4-fluorophenyl)ethylhydrazine

Cat. No.: B2725012
CAS No.: 1378879-36-7
M. Wt: 233.084
InChI Key: FVVUOKLWYNNBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)ethylhydrazine is an organic compound with the molecular formula C8H10BrFN2 and a molecular weight of 233.084 g/mol This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethylhydrazine group

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)ethylhydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)ethylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)ethylhydrazine can be compared with other similar compounds, such as:

    1-(2-Bromo-4-chlorophenyl)ethylhydrazine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.

    1-(2-Bromo-4-methylphenyl)ethylhydrazine: The presence of a methyl group instead of a fluorine atom can affect the compound’s physical and chemical properties.

    1-(2-Bromo-4-nitrophenyl)ethylhydrazine: The nitro group can introduce additional reactivity and potential biological effects.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2/c1-5(12-11)7-3-2-6(10)4-8(7)9/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVUOKLWYNNBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.